N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as DASA-58, is a synthetic compound that has been developed as a potential therapeutic agent for the treatment of various diseases. It belongs to the class of compounds known as diarylsulfonamides and has been shown to have a wide range of biological activities.
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have been conducted on the synthesis of novel compounds that include the structural motifs of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. For example, Owton et al. (1995) developed methods for the synthesis of anthraquinone derivatives, aiming to improve the systemic exposure of drugs similar to the osteoarthritis drug rhein. This research illustrates the chemical versatility and the potential of such compounds in drug development (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Antimicrobial Activity
Research by Gouda et al. (2010) focused on creating new anthraquinone derivatives incorporating the pyrazole moiety. These derivatives, related to the structural framework of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, exhibited promising antimicrobial activities. This study highlights the potential of such compounds in developing new antimicrobial agents (Gouda, Berghot, Shoeib, & Khalil, 2010).
Materials Science Applications
In the realm of materials science, Srivastava et al. (2017) investigated the properties of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. Their work demonstrates the utility of such compounds in developing materials with novel optical properties, potentially useful for sensors and other applications (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5S/c28-23-18-6-1-2-7-19(18)24(29)22-20(23)8-5-9-21(22)26-25(30)16-10-12-17(13-11-16)33(31,32)27-14-3-4-15-27/h1-2,5-13H,3-4,14-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJRYJVKTXSVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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